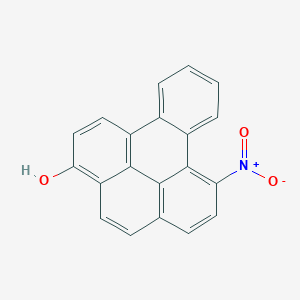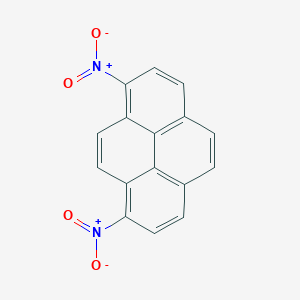
1,8-Dinitropyrene
Overview
Description
1,8-Dinitropyrene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈N₂O₄ . It is a derivative of pyrene, where two nitro groups are substituted at the 1 and 8 positions of the pyrene ring. This compound is known for its mutagenic and carcinogenic properties and is often studied in the context of environmental pollution and toxicology .
Mechanism of Action
Target of Action
1,8-Dinitropyrene is a genotoxic and mutagenic potential agent . It has been shown to induce nitric oxide synthase activity in rat liver microsomes . The primary targets of this compound are the DNA molecules in cells, where it can cause mutations and changes in the genetic material .
Mode of Action
The mode of action of this compound involves its interaction with DNA molecules. The compound is metabolically activated in the organism, leading to a large change in its electronic potential . This change increases the overall electrostatic energy of the molecule, inducing a high affinity for DNA-adduct formation . This interaction with DNA can lead to mutations and changes in the genetic material .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic activation of the compound in the organism. This process leads to changes in the electronic potential of the molecule, which in turn affects its interaction with DNA . The downstream effects of these interactions include mutations and changes in the genetic material, which can lead to various health effects .
Pharmacokinetics
It is known that the compound is genotoxic and mutagenic, indicating that it can be absorbed and metabolized by the body to exert its effects . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability are areas of ongoing research.
Result of Action
The result of the action of this compound is the induction of mutations and changes in the genetic material of cells . This can lead to various health effects, including the potential for cancer development. The compound’s genotoxic and mutagenic properties make it a significant concern for human health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is found in diesel exhaust and airborne particulates , indicating that its presence in the environment can result from human activities such as the combustion of fossil fuels. The specific effects of environmental factors on the action of this compound are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
1,8-Dinitropyrene interacts with various biomolecules in the cell. It has been shown to undergo metabolic activation in organisms, leading to the formation of reactive intermediates . These intermediates can form adducts with DNA, leading to mutations . The formation of these adducts involves the interaction of this compound with enzymes such as acetyltransferases and nitroreductases .
Cellular Effects
This compound has significant effects on cellular processes. It has been found to induce DNA damage and a DNA damage response in Hepa1c1c cells . This damage can lead to mutations and potentially contribute to carcinogenesis. The compound’s effects on gene expression and cellular metabolism are likely related to its interactions with DNA and other cellular biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, forming adducts . The formation of these adducts is facilitated by the high-energy electrons of this compound, which favor nitrenium activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, its mutagenic activity in Salmonella typhimurium was found to decrease at higher concentrations, possibly due to a decrease in the cells’ ability to convert this compound to its mutagenic forms .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage. For instance, this compound has been found to induce tumors in rats at certain doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as acetyltransferases and nitroreductases to form reactive intermediates . These intermediates can then interact with other molecules in the cell, leading to various effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dinitropyrene can be synthesized through the nitration of pyrene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 1 and 8 positions .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is primarily produced for research purposes.
Chemical Reactions Analysis
Types of Reactions: 1,8-Dinitropyrene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Reduction: 1,8-Diaminopyrene.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
1,8-Dinitropyrene is extensively studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of chemical-induced carcinogenesis and to evaluate the mutagenic potential of environmental pollutants. The compound is also used in studies related to DNA damage and repair mechanisms .
Comparison with Similar Compounds
- 1,3-Dinitropyrene
- 1,6-Dinitropyrene
- 1-Nitropyrene
Comparison: 1,8-Dinitropyrene is unique in its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dinitropyrene isomers, this compound has distinct mutagenic properties and is often used as a model compound in toxicological studies .
Properties
IUPAC Name |
1,8-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYXNIHKOMELAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073514 | |
| Record name | 1,8-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 1,8-Dinitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Light brown needles recrystalized from benzene and methanol, Yellow, fluffy, crystalline solid | |
CAS No. |
42397-65-9 | |
| Record name | 1,8-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42397-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U7E9MW6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,8-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | 1,8-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,8-DNP interact with DNA and what are the downstream consequences?
A1: 1,8-DNP itself does not directly bind to DNA. It requires metabolic activation, primarily through nitroreduction, to form reactive intermediates that can covalently bind to DNA. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, primarily at the C8 position of guanine. This adduct formation can lead to mutations, such as frameshift mutations, particularly in repetitive DNA sequences like CpG islands. These genetic alterations contribute to 1,8-DNP's mutagenic and carcinogenic potential.
Q2: Which enzymes are involved in the metabolic activation of 1,8-DNP?
A2: Multiple enzymes contribute to 1,8-DNP activation. Key players include: * Nitroreductases: These enzymes catalyze the reduction of nitro groups to nitroso and hydroxylamino intermediates, crucial for DNA adduct formation. Examples include bacterial nitroreductases and mammalian enzymes like xanthine oxidase and NAD(P)H-cytochrome P450 reductase. * O-Acetyltransferases: These enzymes, particularly in bacteria, can further activate reduced 1,8-DNP intermediates, increasing their mutagenicity. * Cytochrome P450 Enzymes: While primarily involved in detoxification, some P450 enzymes contribute to 1,8-DNP activation, potentially through ring oxidation pathways.
Q3: How does the metabolic activation of 1,8-DNP differ in various tissues and species?
A3: The extent and pathways of 1,8-DNP metabolism vary:
* **Species Differences:** Studies comparing 1,8-DNP metabolism in humans, rats, and monkeys have shown differences in the specific enzymes involved and the rates of metabolite formation. [<sup>[20]</sup>](https://www.semanticscholar.org/paper/a8349778aeafa6a66a31960252f62a07fbeacbf5) These variations can influence species-specific susceptibility to 1,8-DNP-induced toxicity.* **Tissue Specificity:** Different organs exhibit varying levels of enzymes involved in 1,8-DNP metabolism. For instance, the liver and intestines are major sites of nitroreduction, while the bladder shows significant DNA adduct formation. [<sup>[13, 20]</sup>](https://www.semanticscholar.org/paper/4729377f9a179deea548307bf48bd31bd394350c, https://www.semanticscholar.org/paper/a8349778aeafa6a66a31960252f62a07fbeacbf5) * **Interindividual Variability:** Genetic polymorphisms in metabolizing enzymes, like N-acetyltransferases, can contribute to different sensitivities to 1,8-DNP among individuals. [<sup>[13]</sup>](https://www.semanticscholar.org/paper/4729377f9a179deea548307bf48bd31bd394350c)Q4: Does 1,8-DNP induce oxidative stress, and if so, how does it contribute to its toxicity?
A4: Yes, studies have demonstrated that 1,8-DNP can induce oxidative DNA damage, independent of direct DNA adduct formation. The proposed mechanism involves the enzymatic reduction of 1,8-DNP to nitroso intermediates (e.g., 1-nitro-8-nitrosopyrene), which can undergo redox cycling, generating reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide. These ROS can damage DNA, proteins, and lipids, further contributing to 1,8-DNP's genotoxicity and carcinogenicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


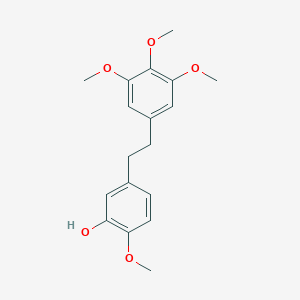
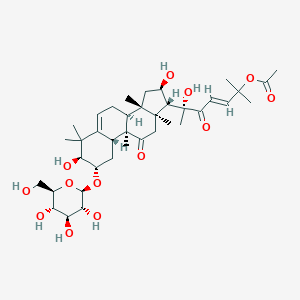

![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
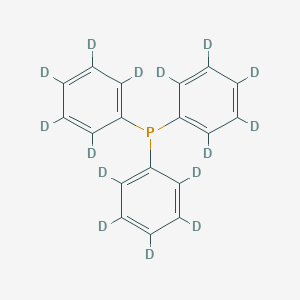

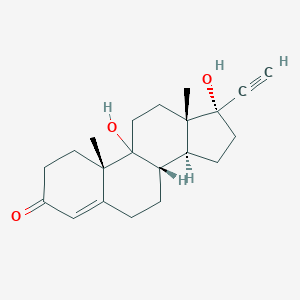

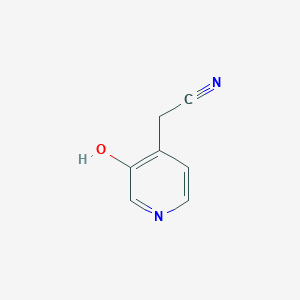



![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
